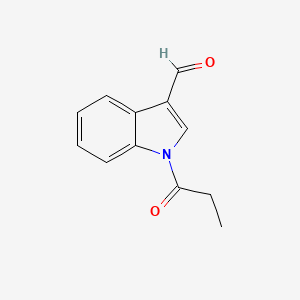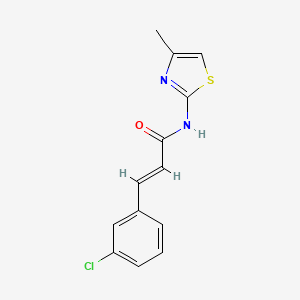
1-propionyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propionyl-1H-indole-3-carbaldehyde (PIPCA) is a chemical compound that belongs to the indole family. It is widely used in scientific research for its various applications in the field of biochemistry and pharmacology. PIPCA is a yellow crystalline powder that is soluble in organic solvents like ethanol and DMSO.
科学研究应用
1-propionyl-1H-indole-3-carbaldehyde has various applications in scientific research, especially in the field of biochemistry and pharmacology. It is used as a starting material for the synthesis of various indole-based compounds that have potential therapeutic applications. 1-propionyl-1H-indole-3-carbaldehyde is also used as a reagent in the synthesis of fluorescent probes that are used for the detection of reactive oxygen species (ROS) in living cells. 1-propionyl-1H-indole-3-carbaldehyde is also used in the synthesis of ligands that can selectively bind to certain receptors, such as the sigma-1 receptor.
作用机制
The mechanism of action of 1-propionyl-1H-indole-3-carbaldehyde is not well understood. However, it is believed that 1-propionyl-1H-indole-3-carbaldehyde acts as a precursor for the synthesis of various indole-based compounds that have potential therapeutic applications. 1-propionyl-1H-indole-3-carbaldehyde is also believed to act as a reactive oxygen species (ROS) scavenger, which makes it useful in the detection of ROS in living cells. 1-propionyl-1H-indole-3-carbaldehyde is also believed to bind to certain receptors, such as the sigma-1 receptor, which makes it useful in the synthesis of ligands that can selectively bind to these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-propionyl-1H-indole-3-carbaldehyde are not well understood. However, it is believed that 1-propionyl-1H-indole-3-carbaldehyde has potential therapeutic applications due to its ability to act as a precursor for the synthesis of various indole-based compounds. 1-propionyl-1H-indole-3-carbaldehyde is also believed to have antioxidant properties, which makes it useful in the detection of ROS in living cells. 1-propionyl-1H-indole-3-carbaldehyde is also believed to bind to certain receptors, such as the sigma-1 receptor, which makes it useful in the synthesis of ligands that can selectively bind to these receptors.
实验室实验的优点和局限性
1-propionyl-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. 1-propionyl-1H-indole-3-carbaldehyde is also stable under normal laboratory conditions, which makes it easy to handle and store. However, 1-propionyl-1H-indole-3-carbaldehyde has certain limitations for lab experiments. It is a relatively new compound, and its properties and applications are not well understood. 1-propionyl-1H-indole-3-carbaldehyde is also a reactive compound that requires careful handling and storage.
未来方向
There are several future directions for the research on 1-propionyl-1H-indole-3-carbaldehyde. One potential direction is the synthesis of new indole-based compounds that have potential therapeutic applications. Another potential direction is the development of new fluorescent probes that can selectively detect ROS in living cells. Further research is also needed to understand the mechanism of action of 1-propionyl-1H-indole-3-carbaldehyde and its biochemical and physiological effects. Finally, research is needed to determine the safety and toxicity of 1-propionyl-1H-indole-3-carbaldehyde and its potential applications in medicine.
Conclusion
In conclusion, 1-propionyl-1H-indole-3-carbaldehyde is a chemical compound that has various applications in scientific research, especially in the field of biochemistry and pharmacology. It is easy to synthesize and purify, and it has several potential applications in the synthesis of new compounds and the detection of ROS in living cells. Further research is needed to understand its mechanism of action and its potential applications in medicine.
合成方法
1-propionyl-1H-indole-3-carbaldehyde can be synthesized by the reaction of indole-3-carbaldehyde with propionyl chloride in the presence of a catalyst like triethylamine. The reaction takes place in anhydrous conditions and yields 1-propionyl-1H-indole-3-carbaldehyde as a yellow crystalline powder. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-propanoylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-12(15)13-7-9(8-14)10-5-3-4-6-11(10)13/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKLMSYSJQUZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C=C(C2=CC=CC=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanoylindole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5885187.png)

![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)




![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)

![2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5885255.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)
